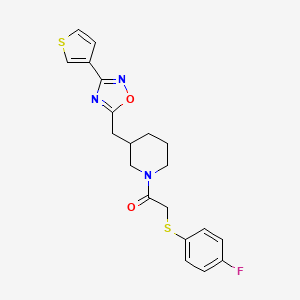

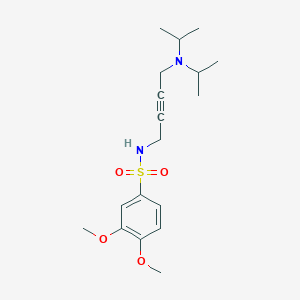

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Pharmacological Examination

- Biological Activity : The compound 5-methyl-N-methylhistamine, related to the imidazole class, was studied for its pharmacological activity. It was identified as a potent stimulant of H2 receptors, specifically influencing gastric secretion, without significant effect on H1 receptors. This specificity makes it a promising drug for clinical gastric secretory tests and for studying histamine H2 receptors (Bertaccini, Impicciatore, & Vitali, 1976).

Chemical Synthesis and Catalysis

- Catalytic Effects in Chemical Reactions : A study explored the catalytic role of imidazole derivatives in the electrochemical reduction of carbon dioxide. The presence of the imidazole-based ionic liquid [emim][Tf2N] significantly shifted the reaction, promoting the formation of carbon monoxide instead of oxalate anion (Sun, Ramesha, Kamat, & Brennecke, 2014).

- N-Arylation of Imidazoles and Benzimidazoles : The compound 4,7-Dimethoxy-1,10-phenanthroline (L1c), an effective ligand for the copper-catalyzed N-arylation of imidazoles and benzimidazoles, was studied. This process was enhanced by the addition of poly(ethylene glycol) and yielded a range of functionalized imidazoles and benzimidazoles (Altman, Koval, & Buchwald, 2007).

Material Science and Corrosion Inhibition

- Corrosion Inhibition in Metal Alloys : Research on the ionic liquids containing imidazole structures revealed their inhibitive effect on the corrosion behavior and electrodeposition nucleation mechanism of Ni-Co alloys. The study highlighted the ionic liquids' ability to adsorb and inhibit Co2+ and Ni2+ ion deposition, contributing to corrosion protection (Omar, Al-Fakih, Aziz, & Emran, 2020).

Environmental Applications

- Chronic Toxicity Assessment : An investigation into the chronic toxicity of imidazole-based ionic liquids, including imidazole itself, was conducted. The study, using Daphnia magna as a test organism, found that these compounds and their oxidized by-products could pose a potential risk to aquatic ecosystems. The study highlighted the importance of assessing the environmental impact of these compounds (Siciliano et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-11-4-3-5-13(10-11)18-15(21)14(20)17-7-9-19-8-6-16-12(19)2/h3-6,8,10H,7,9H2,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGJUBCSVOCCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2C=CN=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2960665.png)

![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2960670.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)

![ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2960675.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2960678.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)